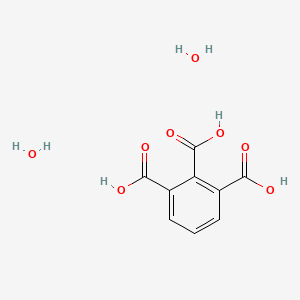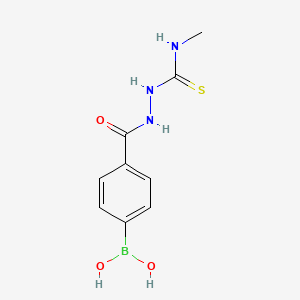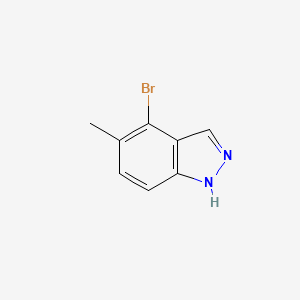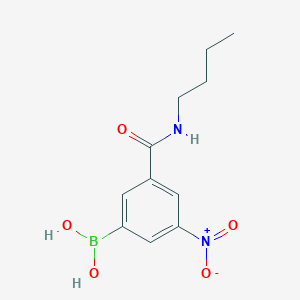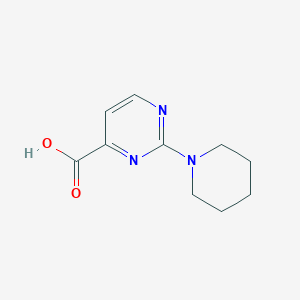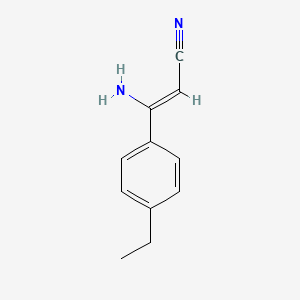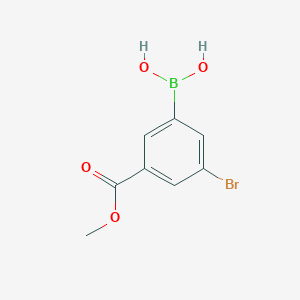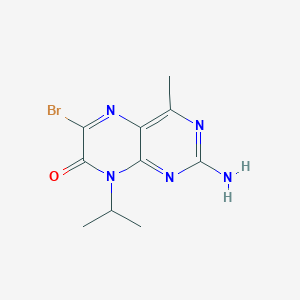
2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
Übersicht
Beschreibung
2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a useful research compound. Its molecular formula is C10H12BrN5O and its molecular weight is 298.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pteridine Derivatives Synthesis
The compound 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one falls under the category of pteridine derivatives, which have diverse applications in scientific research due to their structural similarity to biological molecules. A pivotal study outlines the synthesis of pteridin-4-one derivatives from 2-aminopyrazine-3-carboxamide and its derivatives, showcasing a method that can be adapted for the synthesis of a wide range of pteridine compounds, including those with specific substitutions like bromo, methyl, and isopropyl groups. This research highlights the versatility of pteridine chemistry and its relevance to creating analogs for biological studies (Albert, 1979).
Pteridine and Pyrimidine Analog Synthesis
Another study focuses on the synthesis and properties of 8-substituted 2,4-dithiolumazines, which are related to the structural framework of the query compound. The research delves into creating compounds with nucleophilic addition properties, offering insights into modifying pteridine and pyrimidine rings for potential therapeutic and biochemical applications (Hübsch & Pfleiderer, 1988).
Biological Activity and Enzyme Inhibition
Further exploration into the realm of pyrimidopyrimidines reveals their design and synthesis for biological activity, particularly as substrates and inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial in the folate pathway, which is targeted for cancer therapy and antimicrobial agents. The synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-ones demonstrates the potential of such compounds in medicinal chemistry, highlighting the relevance of pteridine derivatives in developing new therapeutics (Gebauer, McKinlay, & Gready, 2003).
Pteridine in Photosynthetic Bacteria
An intriguing application of pteridine compounds is found in the study of photosynthetic bacteria. Research demonstrates that some photosynthetic bacteria contain significant amounts of 2-amino-4-hydroxypteridinyl compounds, which vary depending on the growth conditions (light vs. dark). This study underscores the biological significance of pteridines and suggests avenues for research into their roles in microbial physiology and photosynthesis (Maclean, Forrest, & Hoare, 1966).
Eigenschaften
IUPAC Name |
2-amino-6-bromo-4-methyl-8-propan-2-ylpteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4H,1-3H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXJWDVOBFVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1519930.png)
